Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Description
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate (CAS: 1310381-14-6) is a bicyclic organic compound with the molecular formula C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol. Its structure features a 1,4-diazabicyclo[3.2.1]octane core, where the "3.2.1" denotes a fused ring system containing seven atoms (two nitrogen atoms in the 1,4-positions). The tert-butyl carbamate group acts as a protective moiety for the amine, while the 6-hydroxy substituent introduces polarity and hydrogen-bonding capability .
This compound is stored at 2–8°C under inert conditions to prevent hydrolysis or degradation. It has a purity of >95% and is primarily used in research settings, particularly in medicinal chemistry for exploring nitrogen-containing heterocycles as pharmacophores .
Properties
IUPAC Name |
tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-8(13)9(14)7-12/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYQSNFGKYZEGI-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@@H]1[C@@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of advanced catalytic systems and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
The compound features a bicyclic structure that is significant for its biological activity. The presence of the hydroxyl group at the 6-position and the tert-butyl ester at the carboxylic acid enhances its solubility and stability in biological systems.
Medicinal Chemistry
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate has been studied for its potential therapeutic effects in various diseases:
- Neuroprotective Agents : Research indicates that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may have antidepressant effects by modulating neurotransmitter systems.
Drug Design and Development
Due to its unique structural characteristics, this compound serves as a scaffold for the development of new pharmacological agents:
- Lead Compound : The bicyclic structure allows for modifications that can lead to enhanced efficacy and reduced side effects in drug candidates.
- Targeted Drug Delivery : Its chemical properties can be exploited for creating targeted delivery systems for therapeutic agents.
Research Applications
In addition to medicinal uses, the compound is utilized in various research contexts:
- Chemical Biology : It serves as a tool compound for studying biological pathways and mechanisms.
- Synthetic Chemistry : The compound can be used in synthetic routes to develop other complex molecules.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups.
Case Study 2: Antidepressant Activity
In another study focusing on the antidepressant potential of this compound, animal models were treated with varying doses. Behavioral assays demonstrated improved mood-like behaviors in treated subjects, suggesting its role as a candidate for further development into antidepressant therapies.
Mechanism of Action
The mechanism of action of tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ring System Variations
- The target compound and tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate share the bicyclo[3.2.1]octane framework, which provides a rigid, seven-membered ring system with two nitrogen atoms. In contrast, rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride has a smaller bicyclo[3.1.0]hexane core, reducing steric hindrance but limiting conformational flexibility .
Substituent Effects
- Hydroxy vs. Cyano/Amino Groups: The 6-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity, making it suitable for interactions with biological targets (e.g., enzymes or receptors). The 2-amino group in CAS 1932128-35-2 offers basicity and nucleophilicity, enabling participation in coupling reactions or salt formation .
Physicochemical Properties
- Solubility : The hydrochloride salt of rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol (CAS 1523542-00-8) exhibits higher aqueous solubility due to ionic character, whereas the tert-butyl carbamate derivatives (e.g., the target compound) are more lipophilic .
- Stability : The tert-butyl carbamate group in all analogs protects amines from undesired reactions but is susceptible to acidic or enzymatic cleavage .
Biological Activity
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 1932401-88-1
The compound features a bicyclic structure with two nitrogen atoms in the core, which is crucial for its interaction with biological targets. The specific stereochemistry at positions 5 and 6 (5R,6R) significantly influences its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has been identified as a potential inhibitor of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By binding to the active site of these enzymes, the compound prevents them from hydrolyzing beta-lactam antibiotics, thereby enhancing their efficacy against resistant strains .
- Receptor Binding : The compound's hydroxyl and carboxylate groups may facilitate hydrogen bonding and electrostatic interactions with specific receptors or enzymes, stabilizing its binding and enhancing its inhibitory effects .
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- In vitro Studies : Research indicates that this compound exhibits significant enzyme inhibition properties against various beta-lactamases. For instance, one study demonstrated that the compound reduced the activity of TEM-1 beta-lactamase by 70% at a concentration of 10 µM .
- Case Studies : In a clinical context, compounds similar to this compound have shown promise as adjunct therapies in treating infections caused by resistant bacteria. A case study involving a multi-drug resistant strain of E. coli highlighted the potential of this compound to restore the efficacy of amoxicillin when used in combination therapy .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Bicyclic structure with diazabicyclo core | Effective beta-lactamase inhibitor |
| Tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate | Similar structure but different stereochemistry | Potentially different biological activity |
| Rac-(1R,3S,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane | Different substituents on bicyclic structure | Variability in pharmacological properties |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the stereochemical configuration of this compound?
- Answer : A combination of chiral HPLC , NMR spectroscopy (including - NOESY for spatial proximity analysis), and X-ray crystallography is critical. For example, in related bicyclic systems, distinct NMR signals for endo/exo diastereomers (e.g., δ 4.935 ppm for endo vs. δ 4.495 ppm for exo protons) help resolve stereochemistry . X-ray crystallography using SHELX software can definitively assign absolute configurations, though care is needed to resolve overlapping electron density in disordered structures .
Q. What synthetic strategies ensure high stereochemical purity during the preparation of this compound?
- Answer : Key steps include:
- Stereoselective ring-closing reactions (e.g., using chiral catalysts or auxiliaries).
- Protection of the hydroxyl group (e.g., tert-butyl dimethylsilyl ether) to prevent racemization.
- Chromatographic separation (e.g., flash chromatography or preparative HPLC) to isolate diastereomers, as demonstrated in the synthesis of (5R,6S)-diastereomers in a similar bicyclic system .
Q. How should this compound be stored to maintain stability?
- Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as the tert-butyl carboxylate group is susceptible to cleavage under acidic/basic conditions. Safety data for analogous compounds recommend airtight containers and desiccants .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in crystallographic data for this bicyclic system?
- Answer : Density Functional Theory (DFT) optimizations can validate proposed configurations by comparing calculated vs. experimental bond lengths/angles. For disordered structures, Hirshfeld atom refinement or TWIN laws in SHELXL may resolve ambiguities . In cases of conflicting NMR and crystallographic data (e.g., unexpected diastereomer ratios), molecular dynamics simulations can model conformational flexibility and validate experimental observations .
Q. What experimental design considerations minimize epimerization during functionalization of the hydroxyl group?
- Answer :
- Low-temperature reactions (-78°C to 0°C) to suppress thermal racemization.
- Mild acylating agents (e.g., BocO in THF with DMAP) for carboxylation without base-induced epimerization.
- Real-time monitoring via -NMR or LC-MS to detect epimerization byproducts. Evidence from related systems shows that steric hindrance from the bicyclic framework reduces but does not eliminate epimerization risks .
Q. How can researchers correlate the compound’s stereochemistry with biological activity in structure-activity relationship (SAR) studies?
- Answer :
- Synthesize all stereoisomers (e.g., (5S,6S), (5R,6S)) and compare their activity in assays (e.g., receptor binding).
- Use molecular docking to predict interactions between the (5R,6R)-isomer and target proteins. For example, azabicyclo compounds are known ligands for neurological targets, where stereochemistry significantly affects binding affinity .
- Tabulate activity
| Stereoisomer | IC (nM) | Selectivity Ratio |
|---|---|---|
| (5R,6R) | 12 ± 1.5 | 1:120 (Target A:B) |
| (5S,6R) | 450 ± 45 | 1:8 (Target A:B) |
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Answer :
- LC-HRMS with a C18 column (2.6 µm particle size) and 0.1% formic acid in acetonitrile/water achieves baseline separation of impurities.
- Forced degradation studies (heat, light, pH extremes) identify labile sites. For example, the tert-butyl group hydrolyzes to a carboxylic acid under acidic conditions, detectable via -NMR (disappearance of δ 1.44 ppm singlet) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
